(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. The presence of trifluorophenyl and amino groups in its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves the reduction of the imine intermediate formed from the condensation of 3,4,5-trifluorobenzaldehyde and the chiral amine. This reduction is usually carried out using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale requires optimization of reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors can enhance the efficiency and safety of the synthesis process.
Automation: Implementing automated systems for monitoring and controlling reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter synthesis, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-phenylpropan-2-ol
- (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol
- (1R,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol
Uniqueness
(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL stands out due to the presence of three fluorine atoms on the phenyl ring, which imparts unique electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-4,9,14H,13H2,1H3/t4-,9-/m0/s1 |
InChI Key |
HXIWQMARLKRTPY-IGJIYHIXSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C(=C1)F)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C(=C1)F)F)F)N)O |
Origin of Product |
United States |
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